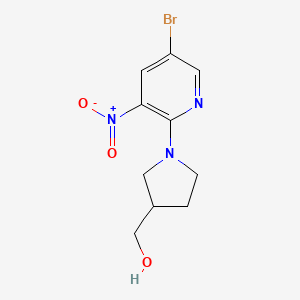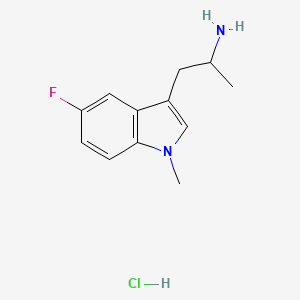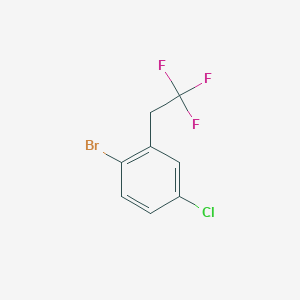
1-Bromo-4-chloro-2-(2,2,2-trifluoroethyl)benzene
Descripción general
Descripción
“1-Bromo-4-chloro-2-(2,2,2-trifluoroethyl)benzene” is a chemical compound with the molecular formula C8H5BrClF3 . It has a molecular weight of 273.48 . The compound is used for research purposes .
Molecular Structure Analysis
The InChI code for “1-Bromo-4-chloro-2-(2,2,2-trifluoroethyl)benzene” is 1S/C8H5BrClF3/c9-7-2-1-6(10)3-5(7)4-8(11,12)13/h1-3H,4H2 . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Bromo-4-chloro-2-(2,2,2-trifluoroethyl)benzene” include its molecular weight, which is 273.48 , and its molecular formula, which is C8H5BrClF3 .
Aplicaciones Científicas De Investigación
Regioselective Metalation and Synthetic Utility
Reagent-modulated Site Selectivities
The compound has been studied for its reactivity in metalation reactions, demonstrating regioselective deprotonation adjacent to halogen substituents. This selectivity is modulated by the choice of reagents and conditions, enabling the synthesis of various organometallic compounds (Mongin, Desponds, & Schlosser, 1996).
Radical Addition Reactions in Aqueous Media
Bromine Atom-transfer Radical Addition
The compound is involved in bromine atom-transfer radical addition reactions. These reactions proceed efficiently in polar solvents and aqueous media, highlighting the influence of solvent on reaction efficiency and product formation (Yorimitsu, Shinokubo, Matsubara, Oshima, Omoto, & Fujimoto, 2001).
Organometallic Synthesis
Versatile Starting Material for Organometallic Synthesis
1-Bromo-3,5-bis(trifluoromethyl)benzene, a related compound, serves as a versatile starting material for synthesizing organometallic compounds. Its utility is demonstrated through various reactions yielding synthetically useful organomagnesium, -lithium, and -copper intermediates (Porwisiak & Schlosser, 1996).
Aryne Route to Naphthalenes
Aryne Generation and Reactivity
The treatment of bromo-substituted benzene derivatives with lithium diisopropylamide (LDA) generates arynes, intermediates in the synthesis of naphthalenes. This pathway illustrates the compound's role in accessing structurally complex aromatic compounds through in situ trapping and subsequent transformations (Schlosser & Castagnetti, 2001).
Safety And Hazards
Propiedades
IUPAC Name |
1-bromo-4-chloro-2-(2,2,2-trifluoroethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClF3/c9-7-2-1-6(10)3-5(7)4-8(11,12)13/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFOLKUXYFOHML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CC(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-chloro-2-(2,2,2-trifluoroethyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



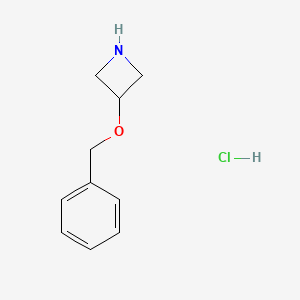
![N-[3-(2-Amino-4-bromophenoxy)phenyl]acetamide hydrochloride](/img/structure/B1521660.png)
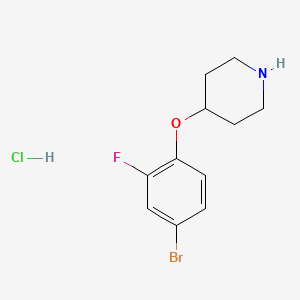
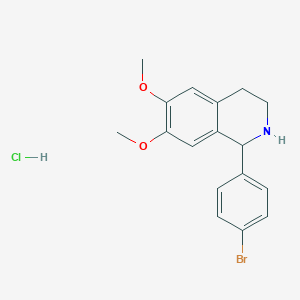
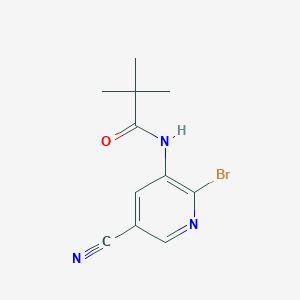
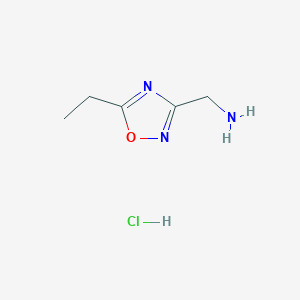
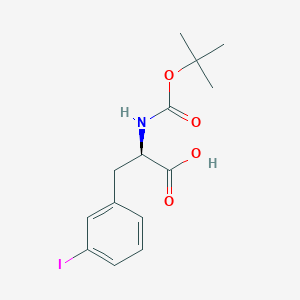
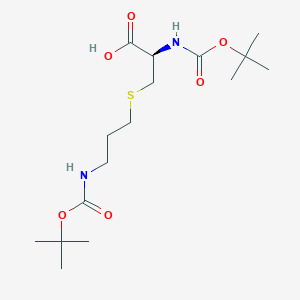
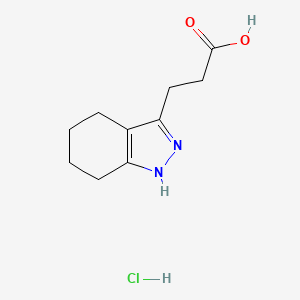
![C-[1-(2-Chloro-phenyl)-cyclopropyl]-methylaminehydrochloride](/img/structure/B1521674.png)
![{2-[3-(3-Methylbenzyl)-1H-1,2,4-triazol-5-YL]-ethyl}amine hydrochloride](/img/structure/B1521677.png)
